

# 4-Fluorobutanal: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 462-74-8 IUPAC Name: 4-fluorobutanal

This technical guide provides an in-depth overview of **4-Fluorobutanal**, a valuable fluorinated building block in organic synthesis, particularly relevant for applications in pharmaceutical and materials science research. The document details its physicochemical properties, spectroscopic characteristics, and key synthetic methodologies.

## **Physicochemical and Spectroscopic Data**

The unique properties of **4-Fluorobutanal**, imparted by the presence of a fluorine atom, make it a versatile reagent in synthetic chemistry. A summary of its key physical and computed properties is provided below.



Property	Value	Reference
Molecular Formula	C4H7FO	[1]
Molecular Weight	90.10 g/mol	[1]
Density	0.925 g/cm <sup>3</sup>	[1]
Boiling Point	98.2 °C at 760 mmHg	[1]
Flash Point	26.1 °C	[1]
Refractive Index	1.349	[1]
XLogP3-AA	0.4	[1]
Topological Polar Surface Area	17.1 Ų	[1]
Complexity	36.5	[1]

### **Spectroscopic Characterization**

Detailed spectroscopic data for **4-Fluorobutanal** is crucial for its identification and characterization in experimental settings. Below are the expected spectroscopic features based on its structure and general principles of spectroscopy.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR: The proton NMR spectrum of **4-Fluorobutanal** is expected to show four distinct signals. The aldehydic proton will appear as a triplet at approximately 9.8 ppm due to coupling with the adjacent methylene group. The methylene group alpha to the aldehyde (C2) will be a triplet of triplets around 2.6 ppm. The methylene group beta to the aldehyde (C3) will appear as a multiplet around 2.0 ppm. The methylene group attached to the fluorine atom (C4) will be a triplet of doublets at approximately 4.5 ppm, showing coupling to both the adjacent methylene protons and the fluorine atom.

<sup>13</sup>C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms. The aldehydic carbon will be the most downfield, around 202 ppm. The carbon bearing the fluorine atom will be in the range of 80-85 ppm and will exhibit a large one-bond C-F coupling constant. The other two methylene carbons will appear in the aliphatic region.



#### Infrared (IR) Spectroscopy

The IR spectrum of **4-Fluorobutanal** will be characterized by a strong absorption band for the C=O stretch of the aldehyde group, typically appearing around 1730 cm<sup>-1</sup>. Another key feature will be the C-F stretching vibration, which is expected in the region of 1100-1000 cm<sup>-1</sup>. The C-H stretching of the aldehyde group will be visible as two weak bands around 2820 and 2720 cm<sup>-1</sup>.

### **Mass Spectrometry (MS)**

In electron ionization mass spectrometry, the molecular ion peak (M+) for **4-Fluorobutanal** would be observed at m/z 90. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the CHO group (M-29).[1] The presence of fluorine will also influence the fragmentation, potentially leading to fragments containing the C-F bond.

## **Synthesis and Experimental Protocols**

**4-Fluorobutanal** can be synthesized through various methods. Two common approaches are the oxidation of the corresponding alcohol and the hydroformylation of a fluorinated alkene.

## Synthesis via Oxidation of 4-Fluorobutanol

A widely used method for the synthesis of aldehydes is the oxidation of primary alcohols. 4-Fluorobutanol can be oxidized to **4-Fluorobutanal** using a variety of oxidizing agents, with Pyridinium chlorochromate (PCC) being a common choice for its mild and selective nature.

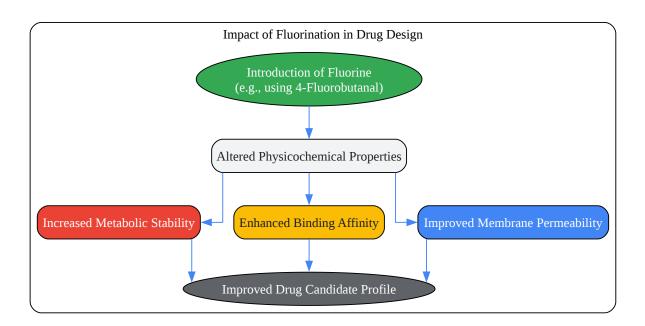
#### General Experimental Protocol:

- Reaction Setup: A solution of 4-fluorobutanol in a suitable anhydrous solvent, such as
  dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), is prepared in a round-bottom flask under an inert atmosphere
  (e.g., nitrogen or argon).
- Addition of Oxidant: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution at room temperature. The amount of PCC is typically 1.5 to 2 equivalents relative to the alcohol.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)
   or gas chromatography (GC) until the starting material is consumed.



- Work-up: Upon completion, the reaction mixture is diluted with a solvent like diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts.
- Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure **4-Fluorobutanal**.





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#### References

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